5-Bromo-4-cyclopropyl-6-methoxypyrimidine
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Overview
Description
5-Bromo-4-cyclopropyl-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C8H9BrN2O It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine typically involves the bromination of 4-cyclopropyl-6-methoxypyrimidine. One common method includes dissolving 4-cyclopropyl-6-methoxypyrimidine in ethanol and adding bromine at low temperatures. The mixture is then gradually warmed to room temperature and stirred for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-4-cyclopropyl-6-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methoxypyrimidine: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromo-6-methoxypyrimidine: Lacks the cyclopropyl group, which can affect its binding properties and biological activity.
Uniqueness
5-Bromo-4-cyclopropyl-6-methoxypyrimidine is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYKQYHQQAZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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